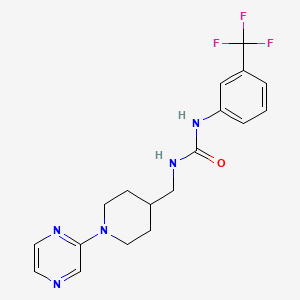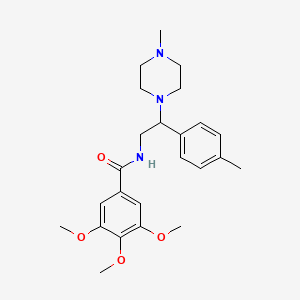![molecular formula C18H16N4O2 B2679594 2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097930-09-9](/img/structure/B2679594.png)
2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . It is a common structure in many biologically active compounds . Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms . It is also found in many biologically active compounds .
Synthesis Analysis
The synthesis of compounds containing pyrrolidine and pyridine rings has been extensively studied . A common method to derive quinoxaline, which is a structure related to pyridine, is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds .
Molecular Structure Analysis
The molecular structure of compounds containing pyrrolidine and pyridine rings can be complex. For example, the cis-configuration can accommodate two phenyl rings close to the face-to-face stacked arrangement .
Chemical Reactions Analysis
The chemical reactions involving compounds with pyrrolidine and pyridine rings can be diverse. For example, the hexafluoroisopropyl alcohol moiety can establish a hydrogen bonding interaction between the hydroxy group and His479 of RORγt .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds containing pyrrolidine and pyridine rings can be diverse. For example, pyrrolidine is a weak base and can form salts with acids .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
The research into the chemical synthesis and modifications of quinoxaline derivatives, including structures similar to 2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline, has shown significant advancements. For instance, methods for the selective halogenation of C1–H bonds in pyrrolo[1,2-a]quinoxalines have been developed, indicating the potential for diversifying these compounds for further pharmaceutical research and organic synthesis. The process utilizes NCS as a chlorinating agent and demonstrates compatibility with various functional groups and heterocycles (Le et al., 2021). Similarly, the synthesis of 2,3-disubstituted quinoxalines under mild conditions using bismuth(III) triflate indicates a route for creating pyrido[2,3-b]pyrazine derivatives, showcasing the versatility of quinoxaline compounds in chemical reactions (Yadav et al., 2008).
Biological and Pharmacological Applications
Quinoxaline derivatives are recognized for their broad spectrum of biological and pharmacological activities. These compounds are foundational in synthesizing molecules with potential medical benefits, particularly in anti-malarial, anti-microbial, and anticancer activities. The synthetic versatility of quinoxaline allows for the generation of structurally diverse derivatives, facilitating the exploration of their mechanisms of action against various cancer drug targets and in the inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair (Solomon & Lee, 2011).
Anion Recognition and Sensing
The development of neutral anion receptors based on quinoxaline derivatives, such as fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, highlights their application in recognizing and binding anions like fluoride, chloride, or dihydrogen phosphate with enhanced affinity. These findings suggest potential uses in environmental monitoring and analytical chemistry, where selective anion detection is crucial (Anzenbacher et al., 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on compounds containing pyrrolidine and pyridine rings are promising. These compounds have diverse therapeutic applications and are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Eigenschaften
IUPAC Name |
pyridin-4-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(13-5-8-19-9-6-13)22-10-7-14(12-22)24-17-11-20-15-3-1-2-4-16(15)21-17/h1-6,8-9,11,14H,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUHGFMYODZLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

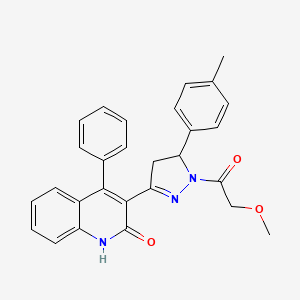
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2679512.png)
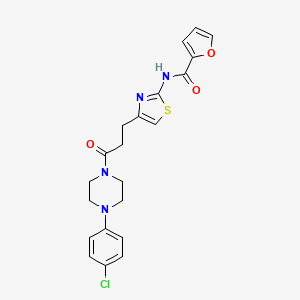
![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime](/img/structure/B2679514.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B2679515.png)
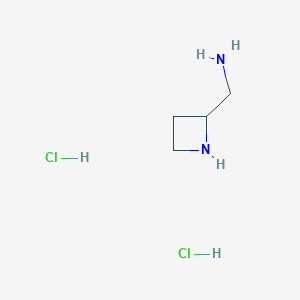
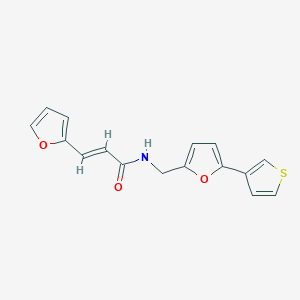
![N-(tert-butyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2679520.png)
![7-bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2679522.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2679529.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2679531.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-nitro-4-piperidin-1-ylbenzamide](/img/structure/B2679532.png)
